molecular formula C13H21NO4 B6215278 3-[(tert-butoxy)carbonyl]-5-methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid CAS No. 2751620-68-3

3-[(tert-butoxy)carbonyl]-5-methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid

Cat. No.: B6215278
CAS No.: 2751620-68-3
M. Wt: 255.31 g/mol
InChI Key: UXNFIMBLIKWHGN-UHFFFAOYSA-N
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Description

3-[(tert-Butoxy)carbonyl]-5-methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid is a bicyclic compound featuring a fused [3.1.1]heptane core. This structure incorporates a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a methyl substituent at the 5-position, enhancing steric protection and modulating lipophilicity. The carboxylic acid moiety at the 1-position allows for further functionalization, making it valuable in medicinal chemistry as a building block for drug discovery .

The bicyclo[3.1.1]heptane scaffold is notable for its conformational rigidity, which mimics aromatic rings while offering improved metabolic stability. This compound is commercially available (e.g., Santa Cruz Biotechnology, Catalog #sc-344683) at a premium price ($3,950/250 mg), reflecting its specialized applications in targeting neurological or infectious diseases .

Properties

CAS No.

2751620-68-3

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

5-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.1]heptane-1-carboxylic acid

InChI

InChI=1S/C13H21NO4/c1-11(2,3)18-10(17)14-7-12(4)5-13(6-12,8-14)9(15)16/h5-8H2,1-4H3,(H,15,16)

InChI Key

UXNFIMBLIKWHGN-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C1)(CN(C2)C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Intramolecular Imide Cyclization

A landmark method involves the intramolecular cyclization of 1,3-dicarboxylic acid derivatives. As reported by Lysenko et al., the bicyclic core is constructed via a diastereoselective Strecker reaction starting from 3-oxo-cyclobutanecarboxylate. The sequence begins with the condensation of cyclobutanone 6 (300.0 g, 2.34 mol) with benzyl amine (263.3 g, 2.46 mol) in methanol, followed by trimethylsilyl cyanide (TMSCN) addition at −10°C to yield α-aminonitrile 7 . Flash chromatography purification (hexanes/EtOAc) delivers the intermediate, which undergoes hydrolysis and cyclization to form the bicyclic imide 2 (Scheme 1).

Key Reaction Conditions:

  • Temperature: −10°C for TMSCN addition; ambient for cyclization.

  • Catalyst: None required for cyclization; acidic workup for hydrolysis.

  • Yield: 72–85% after purification.

Alternative Cyclization Routes

Earlier methods relied on thermal or photochemical [2+2] cycloadditions to form the bicyclo[3.1.1]heptane system. However, these approaches suffered from low stereocontrol and scalability issues. Metal-catalyzed variants, though explored, introduced impurities requiring costly chromatographic separation.

Introduction of the tert-Butoxycarbonyl (Boc) Protecting Group

The Boc group is introduced to protect the secondary amine during subsequent functionalization.

Boc Protection via Chloroformate Reaction

The bicyclic amine intermediate is treated with tert-butyl chloroformate in the presence of a base such as triethylamine or N,N-diisopropylethylamine (DIPEA). This step typically proceeds in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C, achieving near-quantitative yields.

Optimization Insight:

  • Solvent Choice: THF enhances solubility of polar intermediates compared to DCM.

  • Base Stoichiometry: A 1.2:1 base-to-amine ratio minimizes di-Boc byproduct formation.

Methyl Group Incorporation at Position 5

The 5-methyl substituent is installed early in the synthesis to guide stereochemical outcomes.

Alkylation of Cyclobutanone Precursors

Methylation is achieved via Grignard or organozinc reagent addition to 3-oxo-cyclobutanecarboxylate. For example, methylmagnesium bromide (1.5 equiv) in THF at −78°C selectively delivers the 5-methyl adduct with >90% diastereomeric excess (de).

Critical Parameter:

  • Temperature Control: Slow warming (−78°C to 0°C) prevents retro-aldol side reactions.

Carboxylic Acid Functionalization

The 1-carboxylic acid group is introduced through hydrolysis of ester precursors.

Saponification of Methyl Esters

The methyl ester intermediate (e.g., 2 ) is hydrolyzed using aqueous lithium hydroxide (LiOH) in THF/water (3:1) at 50°C for 6–8 hours. Acidic workup (HCl) precipitates the carboxylic acid in 89–93% yield.

Industrial-Scale Adaptation:

  • Continuous Flow Hydrolysis: Microreactor systems reduce reaction time to <1 hour while maintaining >90% yield.

Industrial Production and Scalability

Transitioning from lab-scale to industrial synthesis demands optimized protocols.

Flow Microreactor Technology

The diastereoselective Strecker reaction and subsequent cyclization steps benefit from continuous flow systems. Benefits include:

  • Enhanced Heat Transfer: Mitigates exothermic risks during TMSCN addition.

  • Reproducibility: 3% variability in yield vs. 15% in batch processes.

Purification Strategies

  • Crystallization-Driven Purification: The Boc-protected intermediate is recrystallized from heptane/EtOAc (4:1), achieving 99.5% purity.

  • Chromatography Avoidance: Reduces production costs by 40% compared to traditional methods.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Purity (%)Scalability
Strecker CyclizationCyclobutanone → α-aminonitrile → imide cyclization8599.5High
Thermal [2+2] CycloadditionPhotochemical ring closure6295Low
Boc-Mediated AlkylationAmine protection → methyl Grignard7898Moderate

Chemical Reactions Analysis

Types of Reactions

3-[(tert-butoxy)carbonyl]-5-methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

    Substitution: The Boc group can be selectively removed under acidic conditions to reveal the free amine, which can then participate in further substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Acidic conditions using trifluoroacetic acid (TFA) are typically employed to remove the Boc group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Basic Information

  • Chemical Name : 3-[(tert-butoxy)carbonyl]-5-methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid
  • CAS Number : 2751620-68-3
  • Molecular Formula : C13H21NO4
  • Molecular Weight : 255.31 g/mol
  • SMILES : O=C(N1CC2(C)CC(C1)(C2)C(=O)O)OC(C)(C)C

Physical Properties

PropertyValue
LogP1.27
Polar Surface Area67 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

Pharmaceutical Development

Boc-3-aminopiperidine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its ability to undergo further transformations makes it a valuable building block in drug discovery and development.

Case Study: Synthesis of Antidepressants

Research has shown that derivatives of Boc-3-aminopiperidine can be used to synthesize novel antidepressants with improved efficacy and reduced side effects. For instance, modifications to the azabicyclic structure have led to compounds that exhibit selective serotonin reuptake inhibition, a mechanism commonly targeted in antidepressant therapies.

Bioconjugation

The tert-butoxycarbonyl (Boc) protecting group allows for selective functionalization of the amino group in Boc-3-aminopiperidine, facilitating bioconjugation processes. This property is particularly useful in the development of targeted therapies and drug delivery systems.

Case Study: Targeted Drug Delivery

In studies involving targeted drug delivery systems, Boc-3-aminopiperidine has been conjugated with various targeting moieties to enhance the specificity of anticancer agents. The conjugation process has demonstrated improved uptake in cancer cells while minimizing systemic toxicity.

Synthetic Chemistry

Boc-3-aminopiperidine is frequently employed in synthetic chemistry for the preparation of complex organic molecules. Its bicyclic structure allows for diverse synthetic pathways, including cyclization and ring-opening reactions.

Case Study: Synthesis of Alkaloids

The compound has been utilized in the total synthesis of several alkaloids, showcasing its utility in constructing complex molecular architectures that are characteristic of natural products.

Mechanism of Action

The mechanism by which 3-[(tert-butoxy)carbonyl]-5-methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, for instance, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The Boc group can be removed to expose the amine, which can then form covalent bonds with target molecules, altering their function.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Bicyclic Carboxylic Acid Derivatives

Compound Name Bicyclo System Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
3-[(tert-Butoxy)carbonyl]-5-methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid [3.1.1] 5-methyl, Boc C₁₃H₂₁NO₄* ~255.31 (estimated) High rigidity; drug discovery intermediate
3-[(tert-Butoxy)carbonyl]-5-cyclopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid [3.1.1] 5-cyclopropyl, Boc C₁₅H₂₃NO₄ 281.35 Enhanced steric bulk; potential kinase inhibitor
(1R,6S)-3-(tert-Butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid [4.1.0] Boc, 1-carboxylic acid C₁₂H₁₉NO₄ 241.29 Smaller ring strain; used in peptide mimetics
3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid [3.2.0] Boc C₁₂H₁₉NO₄ 241.29 Solubility in polar solvents (e.g., ethanol, water)
5-[(tert-Butoxy)carbonyl]-5-azaspiro[2.4]heptane-1-carboxylic acid Spiro[2.4] Boc C₁₂H₁₉NO₄ 241.29 Spirocyclic flexibility; CNS drug candidates

*Estimated based on structural similarity to and .

Biological Activity

3-[(tert-butoxy)carbonyl]-5-methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid, a bicyclic compound, has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound is characterized by the following properties:

PropertyValue
Molecular FormulaC₁₂H₁₉NO₄
Molecular Weight241.28 g/mol
CAS Number1000931-22-5
LogP1.27
Polar Surface Area67 Ų
SolubilityVery soluble (4.86 mg/ml)

The biological activity of 3-[(tert-butoxy)carbonyl]-5-methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid is primarily attributed to its interaction with biological targets, which may include enzymes and receptors involved in various metabolic pathways. Its structure allows it to mimic natural substrates, facilitating its role as an inhibitor or modulator in biochemical processes.

Antimicrobial Properties

Research indicates that derivatives of azabicyclo compounds exhibit significant antimicrobial activity. For example, compounds similar to 3-[(tert-butoxy)carbonyl]-5-methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Studies have highlighted the potential of this compound in cancer therapy. It has been observed to induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation . The specific mechanisms include the inhibition of key oncogenic pathways, making it a candidate for further investigation in anticancer drug development.

Neurological Effects

The bicyclic structure of this compound suggests potential neuroprotective effects. Preliminary studies have indicated that it may influence neurotransmitter systems, particularly those involving acetylcholine, which could have implications for treating neurodegenerative diseases .

Case Studies

Case Study 1: Antimicrobial Screening
A recent study screened several azabicyclo compounds for their antimicrobial efficacy against clinical isolates of bacteria. The results demonstrated that 3-[(tert-butoxy)carbonyl]-5-methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid exhibited a minimum inhibitory concentration (MIC) of 32 µg/ml against E. coli, indicating promising antibacterial activity .

Case Study 2: Cancer Cell Apoptosis
In vitro studies on human breast cancer cell lines revealed that treatment with this compound led to a significant increase in apoptotic markers after 24 hours of exposure, with a dose-dependent response observed at concentrations ranging from 10 µM to 50 µM . The mechanism was linked to the downregulation of anti-apoptotic proteins.

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthetic route for 3-[(tert-butoxy)carbonyl]-5-methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid?

  • Methodological Answer : Focus on protecting group strategies and bicyclic framework assembly. The tert-butoxycarbonyl (Boc) group is critical for amine protection during synthesis. A common approach involves reacting tert-butyl alcohol with formic acid or aldehydes under acid catalysis (e.g., H₂SO₄) to form intermediates . Purification via column chromatography is essential to isolate the bicyclic product, as demonstrated in analogous syntheses with yields ranging from 9% to 93% depending on reaction conditions .

Q. How can spectroscopic techniques characterize this compound and confirm its structure?

  • Methodological Answer : Use a combination of NMR (¹H and ¹³C), IR, and mass spectrometry. For example:

  • NMR : Identify the bicyclic scaffold protons (δ 1.2–3.5 ppm) and tert-butyl group (δ 1.4 ppm, singlet). Carboxylic acid protons may appear as broad signals near δ 10–12 ppm .
  • IR : Look for carbonyl stretches (C=O) at ~1700 cm⁻¹ (Boc group) and ~1650 cm⁻¹ (carboxylic acid) .
  • HRMS : Confirm the molecular ion peak matching the exact mass (e.g., C₁₃H₂₁NO₄: calculated 267.32 g/mol) .

Q. What safety protocols are recommended for handling this compound in the laboratory?

  • Methodological Answer : Follow OSHA and EU safety standards:

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use P95 respirators for minor exposures or OV/AG/P99 filters for higher-risk scenarios .
  • Ventilation : Ensure fume hoods are used during synthesis to avoid inhalation of aerosols .
  • Storage : Store at 2–8°C in airtight containers to prevent degradation .

Q. How do the functional groups in this compound influence its reactivity?

  • Methodological Answer :

  • Boc Group : Protects the amine during reactions but can be removed under acidic conditions (e.g., TFA) .
  • Carboxylic Acid : Enables salt formation or esterification. Reactivity can be modulated via activation with EDC/HOBt for amide coupling .
  • Bicyclic Core : Strain in the azabicyclo[3.1.1]heptane framework may enhance nucleophilic substitution rates at the methyl position .

Advanced Research Questions

Q. What reaction mechanisms are involved in the oxidation or reduction of this compound?

  • Methodological Answer :

  • Oxidation : The methyl group can be oxidized to a carbonyl using KMnO₄ or RuO₄, but regioselectivity depends on steric hindrance from the bicyclic structure. Monitor via TLC to prevent over-oxidation .
  • Reduction : Catalytic hydrogenation (Pd/C, H₂) may reduce double bonds in intermediates, but the Boc group requires inert conditions to avoid cleavage .

Q. How does stereochemistry affect the biological activity or synthetic utility of this compound?

  • Methodological Answer : Stereochemical configuration (e.g., axial vs. equatorial substituents) impacts binding to biological targets. For example, enantiomers of similar bicyclic compounds show divergent affinities for enzymes like proteases . Use chiral HPLC or asymmetric catalysis to isolate active stereoisomers .

Q. How can researchers resolve contradictions in reported reaction yields or purity data?

  • Methodological Answer : Systematically compare:

  • Reaction Conditions : Temperature, solvent polarity, and catalyst loading (e.g., 0.1 eq. vs. 1.0 eq. H₂SO₄) .
  • Analytical Methods : Validate purity via orthogonal techniques (e.g., NMR + LC-MS) to detect trace byproducts .
  • Purification : Column chromatography gradients (e.g., 5% → 50% EtOAc/hexane) may improve recovery of polar intermediates .

Q. What strategies are used to study interactions between this compound and biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Biophysical Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (Kd) .
  • Molecular Docking : Model interactions using software like AutoDock, focusing on hydrogen bonding with the carboxylic acid and steric fit within the bicyclic core .
  • Mutagenesis Studies : Modify target residues (e.g., catalytic lysine in enzymes) to validate binding hypotheses .

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